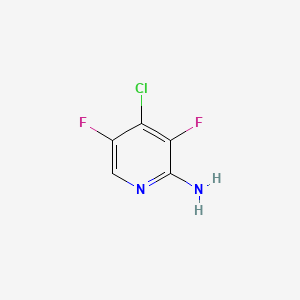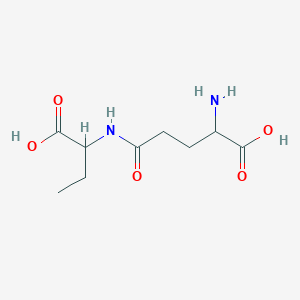
N-(1-carboxypropyl)glutamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound has a molecular formula of C9H16N2O5 and a molecular weight of 232.23 g/mol . It is a derivative of glutamine, an amino acid that plays a crucial role in various metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(1-carboxypropyl)glutamine can be synthesized through the formal condensation of the gamma-carboxy group of glutamic acid with the amino group of 2-aminobutyric acid . This reaction typically requires a catalyst and specific reaction conditions to ensure the proper formation of the dipeptide bond.
Industrial Production Methods: Industrial production of this compound involves the use of enzymatic synthesis methods. Enzymes such as glutamine synthetase can catalyze the formation of this compound under controlled conditions . This method is preferred for large-scale production due to its efficiency and specificity.
Chemical Reactions Analysis
Types of Reactions: N-(1-carboxypropyl)glutamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-(1-carboxypropyl)glutamine has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it serves as a model compound for studying peptide bond formation and enzymatic reactions . In medicine, it is investigated for its potential therapeutic effects, particularly in modulating immune responses and metabolic pathways . In the industry, it is used in the production of specialized peptides and proteins .
Mechanism of Action
The mechanism of action of N-(1-carboxypropyl)glutamine involves its interaction with specific molecular targets and pathways. It is known to regulate the expression of genes related to metabolism, signal transduction, and cell defense . The compound activates intracellular signaling pathways, influencing various cellular processes such as protein synthesis, cell proliferation, and apoptosis . Its effects are mediated through its role as a precursor for the synthesis of other bioactive molecules .
Comparison with Similar Compounds
N-(1-carboxypropyl)glutamine is similar to other glutamine derivatives, such as gamma-glutamyl-2-aminobutyric acid and L-N-(3-carboxypropyl)glutamine . it is unique in its specific structure and the types of reactions it undergoes. Its distinct properties make it valuable for specific applications in research and industry.
List of Similar Compounds:- Gamma-glutamyl-2-aminobutyric acid
- L-N-(3-carboxypropyl)glutamine
- Glutamine derivatives such as peptidyl glutaminases and protein-glutamine glutaminases
Properties
IUPAC Name |
2-amino-5-(1-carboxypropylamino)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O5/c1-2-6(9(15)16)11-7(12)4-3-5(10)8(13)14/h5-6H,2-4,10H2,1H3,(H,11,12)(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZOZPRKGAXGOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)CCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
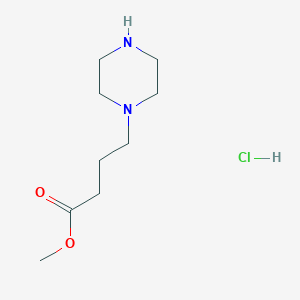

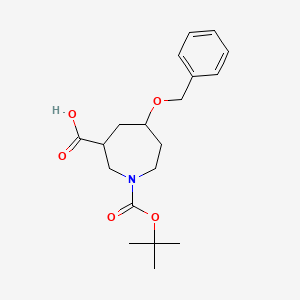

![3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride](/img/structure/B13896765.png)
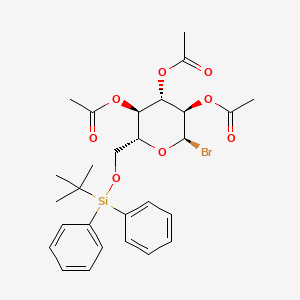

![9-Bromo-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B13896791.png)
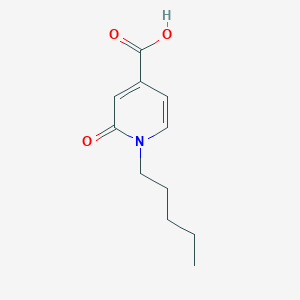
![Ethyl 2-[1-(benzylamino)cyclopropyl]acetate](/img/structure/B13896805.png)
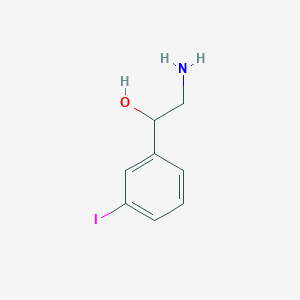
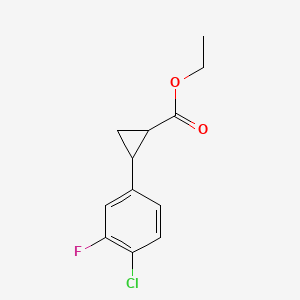
![Ethyl 7-amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13896821.png)
